4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with methoxyphenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. One common method involves the use of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde as starting materials, which react with guanidine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Formylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine or 4-(4-Carboxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Reduction: 4-(4-Methoxyphenyl)-6-(4-aminophenyl)pyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and nitro groups can influence the compound’s electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine:
4-(4-Methoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine: Substitution of the nitro group with a chlorine atom can lead to different chemical and biological properties.
Uniqueness
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These functional groups can significantly influence the compound’s reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-14-8-4-12(5-9-14)16-10-15(19-17(18)20-16)11-2-6-13(7-3-11)21(22)23/h2-10H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNONOXVWZEXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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